molecular formula C20H25N3O3S B251409 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251409
M. Wt: 387.5 g/mol
InChI Key: ZWVIAVYOZIDSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as DSP-0337, is a small molecule drug that has shown potential in the treatment of various diseases.

Mechanism of Action

3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is believed to work by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can alter the expression of genes that are involved in various biological processes, including cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation markers in animal models. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to continue studying its potential in the treatment of cancer, inflammation, and neurological disorders. Another direction is to develop more potent analogs of this compound that may be more useful in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several chemical reactions. The starting material is 4-(methylsulfonyl)-1-piperazine, which is reacted with 4-nitrophenylboronic acid to form 4-(4-nitrophenyl)-1-piperazine. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form this compound.

Scientific Research Applications

3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation markers in animal models. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H25N3O3S/c1-15-12-16(2)14-17(13-15)20(24)21-18-4-6-19(7-5-18)22-8-10-23(11-9-22)27(3,25)26/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)

InChI Key

ZWVIAVYOZIDSAK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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